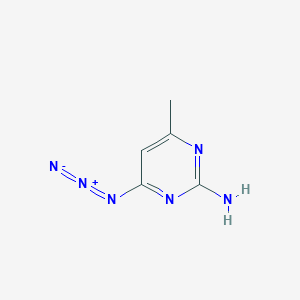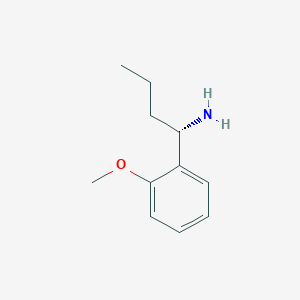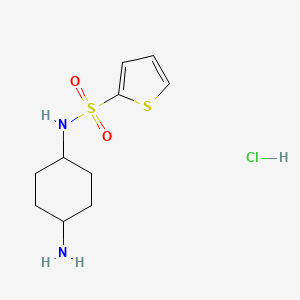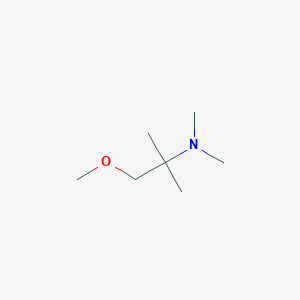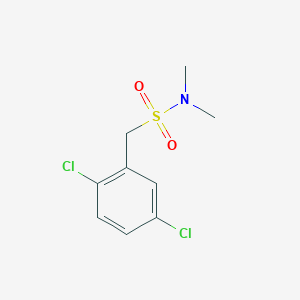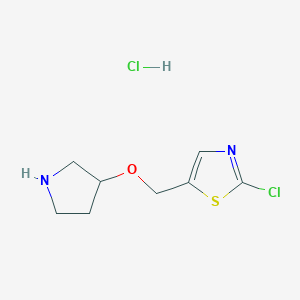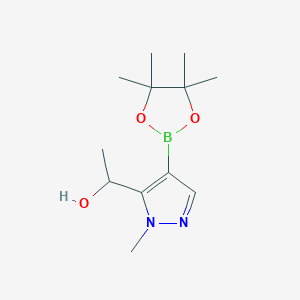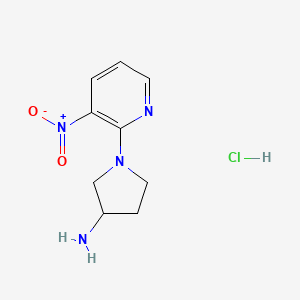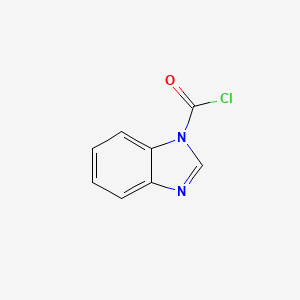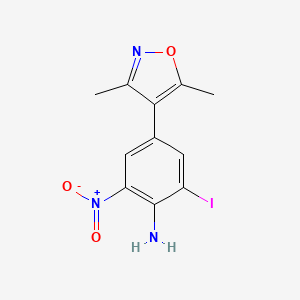
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure characterized by an isoxazole ring substituted with dimethyl groups, an iodine atom, and a nitro group attached to an aniline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The introduction of the iodine and nitro groups is achieved through electrophilic substitution reactions. The final step involves the coupling of the isoxazole derivative with an aniline compound under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-(3,5-Dimethylisoxazol-4-yl)-2-amino-6-nitroaniline.
Substitution: Formation of azido derivatives or other substituted products.
Applications De Recherche Scientifique
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring and iodine atom contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
- 4-(3,5-Dimethylisoxazol-4-yl)-2-chloro-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-bromo-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-fluoro-6-nitroaniline
Comparison: Compared to its analogs, 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability enhance the compound’s reactivity and binding affinity to specific targets. This makes it a valuable compound for studies requiring high specificity and reactivity.
Propriétés
Formule moléculaire |
C11H10IN3O3 |
|---|---|
Poids moléculaire |
359.12 g/mol |
Nom IUPAC |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C11H10IN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3 |
Clé InChI |
UTICYFGULAXWJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)I)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


